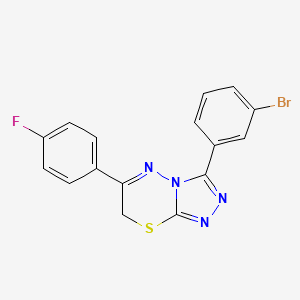
Rock-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rock-IN-7 is a compound known as a Rho-associated protein kinase inhibitor. It is primarily used in scientific research for its ability to inhibit the activity of Rho-associated protein kinase, which plays a crucial role in various cellular processes. This compound has shown potential in the treatment of ocular diseases such as glaucoma and retinal diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a sulfur-containing heterocyclic compound, followed by various functional group modifications to achieve the desired chemical structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
Rock-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Rock-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Rho-associated protein kinase and its effects on various chemical processes.
Biology: Employed in research to understand the role of Rho-associated protein kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating ocular diseases like glaucoma and retinal diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting Rho-associated protein kinase
Wirkmechanismus
Rock-IN-7 exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition disrupts the signaling pathways mediated by Rho-associated protein kinase, leading to changes in cellular processes such as cytoskeleton modulation, cell adhesion, and smooth muscle contraction . The molecular targets of this compound include the kinase domains of Rho-associated protein kinase isoforms, which are involved in various downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Rock-IN-7 include:
Fasudil: Another Rho-associated protein kinase inhibitor used in the treatment of cerebral vasospasm and ischemic stroke.
Y-27632: A selective inhibitor of Rho-associated protein kinase, commonly used in research to study the role of this kinase in various cellular processes
Uniqueness
This compound is unique due to its specific chemical structure, which allows for selective inhibition of Rho-associated protein kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in the field of ophthalmology .
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(2S)-3-amino-N-(1,2-benzothiazol-6-yl)-2-[4-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O2S/c18-8-15(12-3-1-11(10-21)2-4-12)17(22)20-14-6-5-13-9-19-23-16(13)7-14/h1-7,9,15,21H,8,10,18H2,(H,20,22)/t15-/m1/s1 |
InChI-Schlüssel |
BUUYWCWFEKSXRH-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)



![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)


